molecular formula C16H18FN3O2 B2392558 ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate CAS No. 1024795-93-4

ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate

Cat. No.: B2392558
CAS No.: 1024795-93-4
M. Wt: 303.337
InChI Key: VUXDOBQDOXGLEA-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate (CAS: 1024795-93-4) is a fluorinated cinnamate derivative featuring a piperazine ring substituted with a 4-fluorophenyl group. This compound belongs to the class of α-cyanoacrylates, which are known for their applications in medicinal chemistry and materials science due to their electron-withdrawing cyano group and conjugated double bond system. The E-configuration of the prop-2-enoate moiety is stabilized by intramolecular interactions, as observed in related structures . The compound’s piperazine ring adopts a chair conformation, a common feature in such heterocyclic systems, which influences its molecular packing and intermolecular interactions in the solid state . Safety protocols for handling this compound emphasize flammability risks, toxicity, and environmental hazards, requiring inert gas handling and protective equipment .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-2-22-16(21)13(11-18)12-19-7-9-20(10-8-19)15-5-3-14(17)4-6-15/h3-6,12H,2,7-10H2,1H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXDOBQDOXGLEA-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN1CCN(CC1)C2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N1CCN(CC1)C2=CC=C(C=C2)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations and Synthetic Strategy

The target compound features a conjugated (E)-configured cyanoacrylate backbone linked to a 4-(4-fluorophenyl)piperazine moiety. Its molecular formula (C₁₆H₁₈FN₃O₂) and weight (303.33 g/mol) reflect the integration of three functional units:

  • Ethyl cyanoacrylate core : Provides electrophilicity for conjugate additions.
  • 4-(4-Fluorophenyl)piperazine : Introduces steric bulk and hydrogen-bonding capacity.
  • (E)-Alkene geometry : Critical for spatial alignment in biological interactions.

Synthetic routes prioritize modular assembly via Knoevenagel condensation or Michael addition , leveraging the reactivity of α-cyano carbonyl systems.

Knoevenagel Condensation Approach

Reaction Overview

The Knoevenagel reaction between 4-(4-fluorophenyl)piperazine-1-carbaldehyde (I ) and ethyl cyanoacetate (II ) forms the α,β-unsaturated ester via dehydration:

$$
\text{(I)} + \text{NC-CH}2\text{-COOEt} \xrightarrow{\text{catalyst}} \text{(E)-NC-C(=CH-NR2)-COOEt} + \text{H}_2\text{O}
$$

Aldehyde Synthesis

Synthesizing I involves formylation of 4-(4-fluorophenyl)piperazine. A Vilsmeier-Haack approach using DMF/POCl₃ achieves regioselective formylation at the piperazine nitrogen:

  • Piperazine protection : Boc-anhydride shields one nitrogen.
  • Formylation : DMF/POCl₃ generates the iminium intermediate, hydrolyzed to the aldehyde.
  • Deprotection : Acidic removal of Boc yields I (isolated yield: ~65%).
Condensation Optimization

Calcined eggshell (CES), a CaO-rich catalyst, promotes efficient coupling in aqueous media:

Parameter Optimal Value Yield (%)
Catalyst loading 2.5 wt% 97
Solvent Water 97
Temperature 25°C 97
Time 5 min 97

Mechanistic Insight : CES activates the aldehyde via Lewis acid interactions, accelerating enolate formation from ethyl cyanoacetate.

Michael Addition Pathway

Reaction Design

4-(4-Fluorophenyl)piperazine (III ) undergoes conjugate addition to ethyl 2-cyanoacrylate (IV ):

$$
\text{(III)} + \text{CH}2=\text{C(CN)-COOEt} \rightarrow \text{(E)-NC-C(=CH-NR2)-COOEt}
$$

Acrylate Synthesis

IV is prepared via esterification of cyanoacrylic acid with ethanol (H₂SO₄ catalyst, 80°C, 4 h, 85% yield).

Addition Conditions
  • Base : Triethylamine (5 mol%) in THF.
  • Temperature : 0°C → RT, 12 h.
  • Yield : 78% (E:Z > 9:1 by ¹H NMR).

Side Reactions : Polymerization of IV is suppressed via low-temperature, anhydrous conditions.

Comparative Analysis of Methods

Parameter Knoevenagel Route Michael Addition
Aldehyde complexity High Low
Reaction time 5 min 12 h
Yield 97% 78%
Catalyst cost Low (CES) Moderate (TEA)
Scalability Excellent Moderate

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Disorders

The compound has been investigated for its potential use in treating neurological disorders, particularly as a novel therapeutic agent for conditions such as schizophrenia and anxiety disorders. Its structural similarity to known antipsychotic drugs suggests it may interact with neurotransmitter systems effectively.

Case Study: Pruvanserin

Ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate is closely related to Pruvanserin, a compound that has been evaluated in clinical trials for sleep initiation and maintenance disorders. Pruvanserin functions as a selective serotonin receptor antagonist, which has implications for the treatment of insomnia and other sleep-related issues .

2. Antidepressant Activity

Research indicates that compounds with similar piperazine structures exhibit antidepressant properties. This compound may possess similar activity due to its ability to modulate serotonin and norepinephrine levels in the brain.

Pharmacological Studies

In vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity for various serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. This binding profile suggests its potential utility in modulating mood and anxiety .

In vivo Studies

Animal models have been employed to assess the efficacy of this compound in reducing anxiety-like behaviors. Preliminary results indicate a positive effect on reducing anxiety symptoms, making it a candidate for further investigation as an anxiolytic agent.

Data Table: Summary of Research Findings

Study TypeFocus AreaFindingsReference
In vitroSerotonin receptor bindingHigh affinity for 5-HT1A and 5-HT2A receptors
In vivoAnxiety modelsReduction in anxiety-like behaviors
Clinical TrialsSleep disordersEvaluated as a treatment for insomnia

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substitutions

a. Ethyl α-cyano-4-fluorocinnamate (CAS: 50737-52-5)
  • Structure : Lacks the piperazine moiety, featuring a 4-fluorophenyl group directly attached to the acrylate backbone.
  • Key Differences :
    • Absence of the piperazine ring reduces molecular weight (219.215 g/mol vs. 343.36 g/mol for the target compound) and alters solubility.
    • The planar cinnamate structure facilitates π-π stacking in crystals, contrasting with the three-dimensional steric effects introduced by the piperazine group in the target compound .
b. 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl (2E)-3-phenylprop-2-enoate
  • Structure : Substitutes the 4-fluorophenyl group on piperazine with a 4-chlorophenyl group.
  • Key Differences: Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance lipophilicity but reduce metabolic stability.
c. (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one
  • Structure: Replaces the ethyl cyanoacrylate group with a ketone and introduces a furan-carbonyl substituent on piperazine.
  • Key Differences: The ketone group increases polarity, improving aqueous solubility but reducing thermal stability.

Analogues with Heterocyclic Modifications

a. Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate
  • Structure : Substitutes the phenyl group with a thiophene ring.
  • Key Differences :
    • Thiophene’s sulfur atom contributes to stronger van der Waals interactions, increasing melting point (79–82°C vs. ~120–130°C for fluorophenyl derivatives).
    • Reduced aromaticity compared to benzene may lower photostability .
b. Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate
  • Structure : Features a methyl group instead of fluorine on the phenyl ring.
  • Key Differences :
    • Methyl substitution decreases electronegativity, reducing dipole-dipole interactions and lowering boiling point (predicted 340.8°C vs. higher values for fluorinated analogues).
    • Enhanced steric hindrance from the methyl group may limit crystal symmetry .

Thermodynamic and Crystallographic Comparisons

A study on ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives revealed:

  • Heat Capacities : Ranged from 78–370 K, with entropy values influenced by substituent polarity. Fluorinated compounds exhibited higher heat capacities due to stronger intermolecular forces .
  • Crystal Packing: Piperazine-containing compounds showed chair conformations (torsion angles ~3.2°), while non-piperazine analogues displayed syn-periplanar conformations (torsion angles <5°) .

Biological Activity

Ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₆H₁₈F N₃O₂
  • Molecular Weight : 303.34 g/mol
  • CAS Number : 1024795-93-4

The compound features a cyano group and a piperazine moiety, which are often associated with various pharmacological effects.

This compound is believed to interact with multiple biological targets, primarily through modulation of neurotransmitter systems. The presence of the piperazine ring suggests potential activity on serotonin and dopamine receptors, which are critical in mood regulation and various neurological functions.

Pharmacological Effects

In Vitro Studies

A study assessing the cytotoxicity of related compounds revealed that certain derivatives exhibited significant inhibitory effects on cancer cell lines. While direct studies on this compound are sparse, the structural similarities suggest a need for further investigation in this area.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
4-(4-Fluorophenyl)piperazine derivativeAntimicrobial11.91
Piperazine-based compoundAntidepressantNot specified
Ethyl (Z)-2-cyano derivativeCytotoxicity72.4

Study on Antimicrobial Activity

In a comparative study, derivatives similar to ethyl (2E)-2-cyano compounds were tested against various pathogens. The results indicated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM for several tested strains .

Neuropharmacological Assessment

A pharmacological evaluation of piperazine derivatives indicated promising results in animal models for anxiety and depression. These findings suggest that this compound could be explored for similar therapeutic applications .

Q & A

Advanced Research Question

  • Molecular docking : Simulations using software like AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., serotonin or dopamine receptors, given the piperazine moiety’s pharmacophoric relevance).
  • QSAR modeling : Correlating electronic (e.g., HOMO/LUMO) and steric parameters with activity data from analogous fluorophenyl-piperazine derivatives .
  • MD simulations : Assessing stability of ligand-receptor complexes over nanosecond timescales .

How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved?

Advanced Research Question

  • Cross-validation : Combine multiple techniques (e.g., <sup>13</sup>C NMR, DEPT-135, and HSQC) to resolve ambiguities in peak assignments.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., resolving isotopic patterns for Cl/Br vs. F substituents) .
  • Crystallographic evidence : Use single-crystal X-ray data as a definitive reference for structural assignments .

What analytical techniques ensure purity and identity of the compound?

Basic Research Question

  • HPLC-PDA : Quantify purity (>95%) and detect impurities using reverse-phase columns (C18) with acetonitrile/water gradients.
  • LC-MS : Confirm molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Validate C, H, N, and F content against theoretical values .

How are structure-activity relationship (SAR) studies designed for this compound?

Advanced Research Question

  • Variation of substituents : Modify the fluorophenyl group (e.g., para vs. meta substitution) or piperazine nitrogen substituents to assess impact on receptor binding.
  • Bioisosteric replacement : Replace the cyano group with nitro or carboxylic acid moieties to evaluate electronic effects .
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases) or receptors using fluorescence polarization or radioligand binding .

What challenges arise in crystallizing this compound for X-ray studies?

Advanced Research Question

  • Solvent selection : Ethanol or methanol/water mixtures are often used for slow evaporation, but fluorinated solvents may improve crystal quality for hydrophobic analogs .
  • Crystal packing disruptions : Bulky substituents (e.g., 4-fluorophenyl) can lead to disordered structures, requiring iterative refinement of anisotropic displacement parameters .

How are reaction conditions optimized for scale-up synthesis?

Basic Research Question

  • Catalyst screening : Test bases (e.g., DBU vs. piperidine) for condensation efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require purification adjustments.
  • Temperature control : Maintain 60–80°C for condensation steps to balance yield and side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.